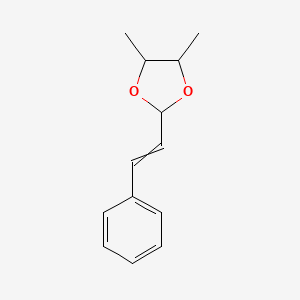

4,5-Dimethyl-2-(2-phenylethenyl)-1,3-dioxolane

Description

4,5-Dimethyl-2-(2-phenylethenyl)-1,3-dioxolane (CAS: 5660-60-6) is a 1,3-dioxolane derivative characterized by a 1,3-dioxolane ring substituted with methyl groups at positions 4 and 5 and a trans-styrenyl (2-phenylethenyl) group at position 2. Its molecular formula is C₁₁H₁₂O₂, with an average molecular weight of 176.21 g/mol and a monoistopic mass of 176.0837 g/mol . The compound’s structure features a conjugated ethenyl bridge, which may influence its electronic properties and reactivity.

Properties

CAS No. |

6413-97-4 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

4,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxolane |

InChI |

InChI=1S/C13H16O2/c1-10-11(2)15-13(14-10)9-8-12-6-4-3-5-7-12/h3-11,13H,1-2H3/b9-8+ |

InChI Key |

VDWXISSGYHXTDT-CMDGGOBGSA-N |

Canonical SMILES |

CC1C(OC(O1)C=CC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(2-phenylethenyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4,5-dimethyl-1,3-dioxolane with styrene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(2-phenylethenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethenyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Dimethyl-2-(2-phenylethenyl)-1,3-dioxolane has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including resins and coatings.

Mechanism of Action

The mechanism by which 4,5-Dimethyl-2-(2-phenylethenyl)-1,3-dioxolane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar 1,3-Dioxolane Derivatives

Structural and Physical Properties

The table below compares key structural features and physical properties of 4,5-Dimethyl-2-(2-phenylethenyl)-1,3-dioxolane with four analogous compounds:

Key Observations :

- Conjugation: The styrenyl group in the main compound introduces conjugation, which may enable applications in photochemistry or as a monomer for conductive polymers .

- Molecular Weight Trends :

Polymer Chemistry

- Recycling: Acid-catalyzed depolymerization of poly(1,3-dioxolane) achieves near-quantitative monomer recovery, highlighting the recyclability of dioxolane-based polymers .

Bioactivity

- Antimicrobial Activity : Chiral 1,3-dioxolane derivatives with hydroxyl or carboxyl groups (e.g., dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate) demonstrate MIC values as low as 4.8 µg/mL against S. aureus and C. albicans . While the main compound lacks hydroxyl/carboxyl groups, its styrenyl moiety may interact with microbial membranes via hydrophobic interactions.

Biological Activity

4,5-Dimethyl-2-(2-phenylethenyl)-1,3-dioxolane is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its antimicrobial and anticancer activities, along with its mechanisms of action and applications in drug development.

Chemical Structure and Properties

The compound belongs to the dioxolane class, characterized by a five-membered ring containing two oxygen atoms. Its structural formula can be represented as follows:

This structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that 4,5-Dimethyl-2-(2-phenylethenyl)-1,3-dioxolane exhibits significant antimicrobial activity. It has been investigated against various strains of bacteria and fungi. For instance, studies have shown that the compound can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of 4,5-Dimethyl-2-(2-phenylethenyl)-1,3-dioxolane

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of 4,5-Dimethyl-2-(2-phenylethenyl)-1,3-dioxolane has also been explored. Studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of cell cycle proteins and the activation of caspases.

Case Study: Apoptotic Induction in HeLa Cells

In a controlled study, HeLa cells were treated with varying concentrations of the compound. The results showed a dose-dependent increase in apoptosis markers, including:

- Caspase-3 Activation : Increased levels were observed at concentrations above 10 µg/mL.

- Bcl-2/Bax Ratio : A significant decrease in Bcl-2 (anti-apoptotic protein) was noted, indicating enhanced apoptosis.

The biological activity of 4,5-Dimethyl-2-(2-phenylethenyl)-1,3-dioxolane is believed to stem from its interaction with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Membrane Disruption : It could disrupt microbial cell membranes or alter cancer cell membrane integrity.

- DNA Interaction : There is evidence suggesting that it may interfere with DNA replication processes in cancer cells.

Applications in Drug Development

Given its promising biological activities, 4,5-Dimethyl-2-(2-phenylethenyl)-1,3-dioxolane is being explored as a scaffold for designing new therapeutic agents. Its unique structure allows for modifications that could enhance efficacy and selectivity against specific targets.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 4,5-Dimethyl-2-(2-phenylethenyl)-1,3-dioxolane?

Methodological Answer: The compound can be synthesized via acid-catalyzed ketal formation using diols and carbonyl compounds under anhydrous conditions. For example, (4R,5R)-4,5-bis-(2-iodophenyl)-2,2-dimethyl-1,3-dioxolane was prepared by reacting a diol with dimethoxypropane in the presence of NEt₃, yielding 99% product after purification . Characterization typically involves:

- ¹H/¹³C NMR : To confirm stereochemistry and substituent positions (e.g., chemical shifts for methyl groups and ethenyl protons) .

- IR Spectroscopy : To identify functional groups like C-O bonds in the dioxolane ring (absorption peaks near 1050–1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS ensures molecular formula accuracy (e.g., calculated vs. experimental mass) .

Q. How does the stability of 4,5-Dimethyl-2-(2-phenylethenyl)-1,3-dioxolane vary under acidic or photolytic conditions?

Methodological Answer: The dioxolane ring is sensitive to acidic hydrolysis and photolysis. For related compounds:

- Acidic Cleavage : Electrochemical reduction at a Hg electrode or treatment with CSA (camphorsulfonic acid) in benzene cleaves the ring, regenerating the diol .

- Photolytic Cleavage : UV irradiation in acetonitrile (>67% yield) breaks the ring via radical intermediates . Stability tests should include pH-dependent degradation studies and controlled photolysis experiments to optimize reaction conditions.

Advanced Research Questions

Q. How do stereochemical variations in 1,3-dioxolane derivatives influence their reactivity and applications in polymer chemistry?

Methodological Answer: Stereochemistry governs regioselectivity in polymerization. For example:

- Cationic Ring-Opening Polymerization : 2-Ethenyl-4-methylene-1,3-dioxolane derivatives form stereoregular polymers, with substituent positioning affecting chain propagation rates .

- Dirhodium Catalysis : Mixtures of diastereoisomers form during synthesis, requiring chiral HPLC or NMR analysis to resolve enantiomers . Computational modeling (DFT) can predict steric effects on reaction pathways.

Q. How can researchers resolve contradictions in reported stability data for 1,3-dioxolane derivatives under varying conditions?

Methodological Answer: Contradictions often arise from differences in experimental setups. For example:

- Electrochemical vs. Photolytic Cleavage : Conflicting yields may result from solvent polarity (e.g., CH₃CN vs. H₂O) or electrode material (Hg vs. Pt). Controlled replicate studies with standardized conditions (pH, light intensity) are critical .

- Environmental Stability : Use biodegradation assays (OECD 301F) and soil mobility studies (Koc values) to assess persistence. For 1,3-dioxolane, low bioconcentration (BCF = 3) and high soil mobility (Koc = 15) indicate rapid environmental degradation .

Q. What methodologies are recommended for studying the bioactivity of halogenated 1,3-dioxolane derivatives in drug development?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce halogens (e.g., Br, Cl) at specific positions to modulate electrophilicity. For 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane, the bromine atom enhances cross-coupling reactivity for functionalization .

- In Vitro Assays : Test neuroprotective effects via glutamate-induced cytotoxicity models. Compare with analogs like 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane to isolate positional halogen effects .

- Metabolic Stability : Use liver microsome assays to evaluate oxidative degradation pathways .

Q. How can computational tools aid in predicting the environmental behavior of 1,3-dioxolane derivatives?

Methodological Answer:

- QSAR Modeling : Predict log Kow (partition coefficient) and biodegradation rates using software like EPI Suite. For 1,3-dioxolane, experimental log Kow = -0.37 correlates with low bioaccumulation .

- Molecular Dynamics Simulations : Model soil mobility by simulating interactions with humic acids, validated against experimental Koc data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.